ZINC nitrate

Description

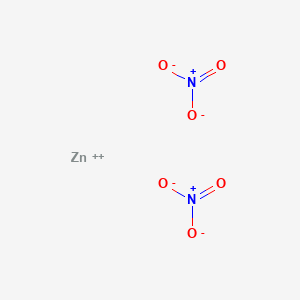

Structure

2D Structure

Properties

IUPAC Name |

zinc;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPHDOFVYQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(NO3)2, Array, N2O6Zn | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890636 | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes., Dry Powder; Liquid, Colorless solid; [ICSC] White solid; mp = 45.5 deg C (trihydrate); [HSDB], COLOURLESS CRYSTALS OR POWDER. | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY: 184.3 G/100 CC WATER @ 20 °C /HEXAHYDRATE/, Soluble in alcohol., In water, 93 g/100g., Solubility in water, g/100ml at 20 °C: 200 (very good) | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.07 at 68 °F (USCG, 1999) - Denser than water; will sink, DENSITY: 2.065 G/CU CM @ 14 °C /HEXAHYDRATE/, Relative density (water = 1): 2.07 (hexahydrate) | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White powder | |

CAS No. |

7779-88-6 | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDO66F5U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), -18 °C /hydrate/, ~110 °C | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Pathways for Zinc Nitrate and Its Derivatives

Direct Synthesis Routes for Zinc Nitrate (B79036)

The conventional preparation of zinc nitrate, typically in its hydrated form, involves several direct chemical reactions.

Dissolution of Zinc Species in Nitric Acid Media

The most common method for synthesizing this compound is by reacting various zinc-containing starting materials with nitric acid. uni.lu The nature of the zinc species and the concentration of the nitric acid can influence the reaction products. Common zinc sources include zinc metal, zinc oxide, and zinc carbonate. uni.luthegoodscentscompany.com

The reaction of metallic zinc with nitric acid is dependent on the acid's concentration. With dilute nitric acid, the reaction yields this compound and hydrogen gas. However, using concentrated nitric acid results in the formation of this compound, water, and ammonium (B1175870) nitrate, due to the stronger oxidizing nature of the concentrated acid. fishersci.cawikipedia.org

The reactions with zinc oxide and zinc carbonate proceed as follows, yielding this compound and a benign byproduct (water or carbon dioxide):

With Zinc Oxide: ZnO + 2HNO₃ → Zn(NO₃)₂ + H₂O uni.luwikipedia.org

With Zinc Carbonate: ZnCO₃ + 2HNO₃ → Zn(NO₃)₂ + H₂O + CO₂ thegoodscentscompany.comwikipedia.org

These methods typically produce hydrated forms of this compound, such as this compound hexahydrate (Zn(NO₃)₂·6H₂O). uni.lu

Table 1: Direct Synthesis Reactions for this compound

| Zinc Reactant | Nitric Acid Concentration | Chemical Equation |

| Zinc (Zn) | Dilute | Zn + 2HNO₃ → Zn(NO₃)₂ + H₂ fishersci.cawikipedia.org |

| Zinc (Zn) | Concentrated | 4Zn + 10HNO₃ → 4Zn(NO₃)₂ + NH₄NO₃ + 3H₂O fishersci.cawikipedia.org |

| Zinc Oxide (ZnO) | N/A | ZnO + 2HNO₃ → Zn(NO₃)₂ + H₂O uni.luwikipedia.org |

| Zinc Carbonate (ZnCO₃) | N/A | ZnCO₃ + 2HNO₃ → Zn(NO₃)₂ + H₂O + CO₂ thegoodscentscompany.comwikipedia.org |

Anhydrous Salt Production Techniques

Producing anhydrous this compound is less straightforward than preparing its hydrated counterpart. Simple thermal dehydration of the hydrated salt is generally ineffective, as it tends to yield insoluble basic salts. fishersci.com

A successful method for creating the anhydrous form involves the reaction of anhydrous zinc chloride with nitrogen dioxide. uni.lu The reaction is: ZnCl₂ + 4NO₂ → Zn(NO₃)₂ + 2NOCl uni.lu

Another effective technique involves the reaction of zinc metal with liquid dinitrogen tetroxide (N₂O₄). fishersci.com This process requires careful control of conditions, including subsequent heating at around 100 °C under reduced pressure to remove byproducts and isolate the pure, anhydrous this compound powder. fishersci.com

Sustainable Synthesis from Secondary Raw Materials

Research has demonstrated the viability of producing this compound from industrial byproducts, offering a more sustainable and circular economic approach. Spent zinc-based catalysts, for example, serve as a valuable secondary raw material. wikipedia.org These catalysts, which are rich in zinc oxide (often around 74.55%), can be processed to recover the zinc as this compound. wikipedia.orgwikipedia.org

The process involves leaching the spent catalyst with nitric acid. Studies have optimized several parameters to maximize zinc extraction. The optimal conditions have been identified as using a nitric acid concentration of 30%, an acid amount that is 120% of the stoichiometric requirement, and a reaction duration of at least 3 hours at a temperature of 90-95°C. wikipedia.org Under these conditions, a zinc extraction efficiency of 91.18% can be achieved. wikipedia.orgwikipedia.org

Table 2: Effect of Temperature and Duration on Zinc Extraction from Spent Catalysts

| Temperature (°C) | Duration (hours) | Zinc Extraction (%) |

| 55 | 3 | 60.10 wikipedia.org |

| 85 | 3 | 83.67 wikipedia.org |

| 95 | 1 | 25.47 - 25.57 wikipedia.org |

| 95 | 3 | 91.18 wikipedia.orgwikipedia.org |

| 95 | 5 | 91.47 wikipedia.org |

This compound as a Precursor in Material Synthesis

This compound is a widely utilized precursor for the synthesis of various zinc-based materials, particularly zinc oxide (ZnO) nanostructures. Its solubility in water and alcohol makes it an excellent candidate for wet chemical synthesis methods. uni.lu

Wet Chemical Approaches for Nanostructure Fabrication

Wet chemical methods are favored for their simplicity, low cost, and ability to control the morphology and size of the resulting nanomaterials.

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline nanomaterials from solutions at elevated temperatures and pressures. This compound is a common and effective precursor in these techniques for fabricating ZnO nanostructures with diverse morphologies. fishersci.atfishersci.ca

Hydrothermal Synthesis: In this method, an aqueous solution of this compound hexahydrate is typically mixed with a mineralizer, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), and heated in a sealed vessel (autoclave). fishersci.atguidetopharmacology.org By varying parameters like temperature, precursor concentration, and the type of mineralizer, researchers can synthesize a range of ZnO morphologies, including nanoparticles, nanorods, and nanoplates. fishersci.atguidetopharmacology.org A comparative study on ZnO hollow spheres found that using this compound as the precursor, compared to zinc chloride or zinc acetate (B1210297), resulted in a material with significantly higher porosity and a well-defined mesoporous structure. fishersci.at

Solvothermal Synthesis: This technique is similar to the hydrothermal method but uses a non-aqueous solvent. A common approach is the polyol-mediated synthesis, where a polyol like ethylene (B1197577) glycol serves as the solvent. fishersci.cabrainly.in The high boiling point of polyols allows for high-temperature reactions without the need for high-pressure autoclaves. brainly.in In a typical synthesis, this compound is dissolved in ethylene glycol, and a precipitating agent like NaOH is added. The mixture is then heated, leading to the decomposition of the intermediate zinc hydroxide to form ZnO nanoparticles. fishersci.cabrainly.infishersci.ie This method is effective in preventing the agglomeration of nanoparticles, resulting in stable colloidal solutions. fishersci.cabrainly.in Research has shown that ZnO nanorods produced from this compound via solvothermal synthesis exhibit enhanced gas-sensing properties compared to those made from other zinc precursors. fishersci.fi

Table 3: Examples of ZnO Nanostructures Synthesized from this compound

| Synthesis Method | Co-reagents/Solvent | Resulting Morphology | Key Finding/Reference |

| Hydrothermal | KOH | Nanorods, Nanoplates | Morphology controlled by reaction chemicals. fishersci.at |

| Hydrothermal | NH₄OH | Nanotubes | Specific reagent leads to tubular structures. fishersci.at |

| Hydrothermal | N/A | Hollow Spheres | Nitrate precursor yields higher porosity than chloride or acetate. fishersci.at |

| Solvothermal (Polyol) | Ethylene Glycol, NaOH | Nanoparticles (~14 nm) | Polyol medium prevents agglomeration. fishersci.cabrainly.infishersci.ie |

Direct Precipitation Methods

Direct precipitation is a widely utilized, straightforward, and cost-effective technique for synthesizing zinc oxide (ZnO) nanoparticles from this compound. This method involves the reaction of an aqueous solution of this compound with a precipitating agent, leading to the formation of a solid precursor that is subsequently calcined to yield ZnO.

The general process involves preparing an aqueous solution of this compound (Zn(NO₃)₂·6H₂O) and adding a precipitating agent under controlled conditions, such as vigorous stirring and a specific temperature. ijsr.netderpharmachemica.com Common precipitating agents include potassium hydroxide (KOH), ammonium carbonate ((NH₄)₂CO₃), and urea (B33335) (CO(NH₂)₂). ijsr.netderpharmachemica.comsci-hub.se The addition of the precipitating agent increases the pH of the solution, causing the precipitation of a zinc-containing precursor, such as zinc hydroxide (Zn(OH)₂) or zinc hydroxy carbonate (Zn₄(CO₃)(OH)₆·H₂O). sci-hub.seresearchgate.net

The chemical reaction when using an agent like potassium hydroxide is the formation of a white suspension of zinc hydroxide, which can then be decomposed to zinc oxide. ijsr.netorientjchem.org The resulting white precipitate is separated from the solution by centrifugation, washed multiple times with distilled water and ethanol (B145695) to remove impurities and unreacted ions, and then dried. ijsr.netsci-hub.se The final step is calcination in a furnace at elevated temperatures, typically around 500°C, to decompose the precursor into crystalline ZnO nanoparticles. ijsr.netderpharmachemica.com The size of the resulting nanoparticles is influenced by factors such as reactant concentrations, reaction temperature, and calcination temperature. sci-hub.seorientjchem.org For instance, using this compound and KOH has been shown to produce ZnO nanoparticles in the size range of 20-40 nm. orientjchem.org

Table 1: Parameters in Direct Precipitation of ZnO Nanoparticles from this compound

| Precursor | Precipitating Agent | Concentration (Precursor) | Concentration (Agent) | Calcination Temp. (°C) | Resulting Particle Size (nm) | Reference |

|---|---|---|---|---|---|---|

| Zn(NO₃)₂·6H₂O | KOH | 0.2 M | 0.4 M | 500 | ~16-40 | ijsr.netorientjchem.org |

| Zn(NO₃)₂·6H₂O | Urea | 0.5 M | 1.0 M | 500 | 30–50 | derpharmachemica.com |

| Zn(NO₃)₂ | (NH₄)₂CO₃ | - | - | 450-550 | ~65 | sci-hub.sescientific.net |

Polyol-Mediated Solvothermal Synthesis

The polyol-mediated solvothermal method is an effective approach for synthesizing nanostructured zinc oxide, where a polyol serves as the solvent. Polyols, such as ethylene glycol, are used due to their high boiling points and their ability to act as capping agents, preventing the agglomeration of nanoparticles during synthesis and promoting the formation of stable colloidal solutions. scienceopen.comscite.ai

In a typical synthesis, this compound is used as the zinc precursor. scienceopen.comresearchgate.net The process involves combining the this compound source with a precipitating agent, like sodium hydroxide (NaOH), within a polyol medium. scienceopen.comscielo.br A dispersing agent, such as polyvinyl alcohol (PVA), may also be added to further stabilize the nanoparticles. scienceopen.com The reaction mixture is heated, and the polyol not only facilitates the dissolution of reactants but also coordinates with the growing nanoparticles, controlling their size and morphology.

This method has been successfully used to produce wurtzite phase ZnO with a hexagonal structure. scienceopen.comscite.ai Research has shown that using this compound and sodium hydroxide in an ethylene glycol medium can yield ZnO nanocrystallites with sizes around 12-14 nm. scienceopen.comresearchgate.net The solvothermal conditions, combined with the coordinating effect of the polyol, provide a simple yet powerful process for obtaining well-defined nanostructured ZnO. scienceopen.com

Template-Assisted Growth Strategies

Template-assisted synthesis is a versatile method for fabricating highly ordered, one-dimensional (1D) nanostructures like nanowires (NWs) and nanorods from this compound. This bottom-up approach utilizes nanoporous membranes or patterned substrates as templates to direct the growth of the material into specific shapes and arrangements.

Common templates include track-etched polycarbonate (PC) membranes and nanoimprinted polymer structures like poly(methyl methacrylate) (PMMA). scientific.netresearchgate.netaip.org These templates contain pores or channels of well-defined diameters and lengths, which confine the growth of the nanostructures. Two primary techniques employing this compound as the precursor are used in conjunction with these templates:

Electrochemical Deposition: In this method, the template is placed on a conductive substrate which acts as the working electrode in an electrochemical cell. The electrolyte is an aqueous solution containing this compound. scientific.netresearchgate.net A potential is applied, causing the electrochemical reduction of nitrate ions (NO₃⁻) at the electrode surface within the template's pores. This reduction generates hydroxide ions (OH⁻), leading to a localized increase in pH and subsequent precipitation of zinc hydroxide or zinc oxide within the nanopores. scientific.netresearchgate.net This allows for the fabrication of dense arrays of ZnO nanowires that conform to the dimensions of the template pores. scientific.net

Hydrothermal Growth: This technique involves immersing a seeded template in a sealed autoclave containing an aqueous solution of this compound and hexamethylenetetramine (HMTA) at temperatures typically below 100°C. acs.orgnih.gov this compound provides the Zn²⁺ ions, while HMTA slowly decomposes to provide the hydroxide ions necessary for ZnO crystal growth. acs.org The template, with its predefined pores, guides the growth, resulting in vertically aligned ZnO nanowires. acs.orgnih.gov The dimensions of the resulting nanowires can be controlled by adjusting parameters such as precursor concentration, growth time, and temperature. aip.orgacs.org

Template-assisted strategies offer excellent control over the diameter, length, and alignment of the resulting nanostructures, which is crucial for applications in fields like piezoelectric energy harvesting. acs.orgnih.gov

Thin Film Deposition Techniques

This compound is a common precursor for the deposition of zinc oxide thin films, which are integral components in various electronic and optoelectronic devices. Several techniques utilize this compound to produce high-quality ZnO films with tailored properties.

Sol-Gel Spin Coating Methodologies

The sol-gel spin coating method is a low-cost and versatile technique for fabricating uniform zinc oxide thin films. The process begins with the preparation of a stable "sol," a colloidal solution, using this compound as the zinc precursor. dntb.gov.uaniscpr.res.in

To prepare the sol, this compound is dissolved in a solvent, typically ethanol, with a stabilizer such as mono-ethanolamine (MEA). dntb.gov.ua The stabilizer helps to form a homogeneous and stable solution. This sol is then dispensed onto a substrate, which is spun at a high, constant speed (e.g., 3000 rpm). dntb.gov.ua The centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin gel-like layer. This coating process can be repeated multiple times to achieve the desired film thickness. dntb.gov.ua

After coating, the film undergoes a heat treatment process. A preheating step at a lower temperature (e.g., 250°C) is often used to evaporate remaining solvents and organic residues. dntb.gov.ua This is followed by a final annealing step at a higher temperature (e.g., 450-873 K) to facilitate the decomposition of the precursor and the crystallization of the material into a dense, polycrystalline ZnO film. dntb.gov.uapan.pl The annealing temperature significantly affects the crystallinity and structural properties of the film. pan.pl This method allows for good control over film thickness and composition by adjusting the sol viscosity, concentration, and spin coating parameters. primescholars.com

Ultrasonic Spray Pyrolysis Applications

Ultrasonic spray pyrolysis (USP) is a one-step process for synthesizing nanostructured ZnO particles and thin films directly from a precursor solution. mdpi.com In this technique, an aqueous solution of this compound is atomized into fine droplets using an ultrasonic nebulizer. epj-conferences.orgepj-conferences.orgresearchgate.net A carrier gas, such as air or nitrogen, transports these aerosol droplets into a heated reaction zone where they are directed onto a substrate. mdpi.comepj-conferences.org

Upon reaching the hot substrate, the solvent evaporates, and the this compound precursor undergoes thermal decomposition to form zinc oxide. The chemical reaction is: Zn(NO₃)₂ → ZnO + 2NO₂ + ½O₂. epj-conferences.orgepj-conferences.orgresearchgate.net This process occurs directly on the substrate surface, resulting in the formation of a thin film. The thickness of the film can be controlled by the deposition time and rate. epj-conferences.orgepj-conferences.org

The morphology and properties of the resulting ZnO are highly dependent on several process parameters. mdpi.com By tuning the precursor solution concentration, carrier gas flow rate, and reaction temperature (typically in the range of 300–800°C), various morphologies can be achieved, from spherical nanoparticles to complex structures assembled from nanoplates. mdpi.comepj-conferences.org USP is valued for its ability to produce films over large areas with relative ease and control.

Table 2: Influence of USP Parameters on ZnO Morphology

| Zn(NO₃)₂·6H₂O Conc. (M) | Carrier Gas Flow (L/min) | Reaction Temp. (°C) | Resulting Morphology | Reference |

|---|---|---|---|---|

| 0.01875 - 0.0375 | 0.5 - 0.75 | 400 - 800 | Spherical to sphere-like structures, interwoven nanoplates | mdpi.com |

| - | - | 300 - 500 | Layers on glass, Si, KCl substrates | epj-conferences.orgepj-conferences.org |

Electro-deposition Processes

Electro-deposition is a low-temperature, solution-based method for growing ZnO thin films and nanostructures on conductive substrates. In this process, an aqueous bath containing this compound is used as the electrolyte. jkps.or.krcapes.gov.br The substrate acts as the cathode (working electrode).

The fundamental principle involves the electrochemical reduction of nitrate ions (NO₃⁻) at the cathode surface when a potential is applied. The reduction of nitrate generates hydroxide ions (OH⁻), as shown in the reaction: NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻. researchgate.net This reaction causes a localized increase in the pH near the electrode surface. The generated hydroxide ions then react with the zinc ions (Zn²⁺), also present in the bath from the dissolved this compound, to precipitate zinc hydroxide (Zn(OH)₂). researchgate.net At temperatures typically above 50-60°C, the zinc hydroxide spontaneously dehydrates to form solid zinc oxide (ZnO) directly onto the substrate: Zn(OH)₂ → ZnO + H₂O. researchgate.netjkps.or.kr

The morphology, crystallinity, and orientation of the deposited ZnO are strongly influenced by deposition parameters such as the concentration of the this compound solution, bath temperature, applied potential, and deposition time. jkps.or.krscientific.netresearchgate.net For instance, well-crystallized ZnO is typically formed at temperatures above 70°C. jkps.or.kr By controlling these conditions, it is possible to grow a variety of structures, from dense, continuous films to arrays of nanorods. scientific.netresearchgate.net The concentration of Zn²⁺ ions has also been found to play a catalytic role in the reduction of nitrate, affecting the deposition rate. capes.gov.br

Metal-Organic Framework (MOF) Synthesis

This compound serves as a common and effective metal source for the synthesis of various metal-organic frameworks (MOFs). These crystalline porous materials are constructed from metal ions or clusters linked together by organic ligands. The choice of synthetic methodology significantly influences the resulting MOF's properties, such as crystallinity, porosity, and stability.

Solvothermal MOF Fabrication

Solvothermal synthesis is a widely employed method for producing highly crystalline MOFs. ajol.info This technique involves heating a solution of precursors, typically this compound hexahydrate and an organic linker, in a sealed vessel at temperatures above the solvent's boiling point. ajol.info The resulting autogenous pressure facilitates the formation of well-defined crystalline structures. ajol.info

A prominent example is the synthesis of MOF-5 (Zn₄O(BDC)₃), where this compound hexahydrate and 1,4-benzenedicarboxylic acid (H₂BDC or BDC) are dissolved in a solvent like N,N-dimethylformamide (DMF). ajol.infosemanticscholar.org The reaction is typically conducted in an autoclave reactor at temperatures ranging from 80 to 140 °C for durations of 12 to 72 hours. ajol.inforesearchgate.net Research has shown that the reaction temperature and time are critical parameters affecting the crystallinity and morphology of the final product. researchgate.netresearchgate.net For instance, optimal MOF-5 crystals have been obtained when reaction mixtures were heated at 105°C for 144 hours, 120°C for 24 hours, or 140°C for 12 hours. semanticscholar.orgits.ac.id The solvothermal method is generally favored for its ability to produce MOFs with high yield and crystallinity, which are crucial for applications requiring well-defined pore structures. ajol.info

The synthesis of other zinc-based MOFs, such as those using acetic acid as a linker, also utilizes solvothermal routes. e3s-conferences.org In one study, this compound hexahydrate and acetic acid were mixed in DMF and heated at various temperatures (250-650 °C) to produce MOF particles. e3s-conferences.org

Table 1: Solvothermal Synthesis Parameters for MOF-5

Ionothermal MOF Synthesis in Ionic Liquids

Ionothermal synthesis replaces traditional volatile organic solvents with ionic liquids (ILs), which are salts with low melting points. analis.com.my This method offers advantages such as extremely low vapor pressure and the potential for the IL to act as a template or structure-directing agent. analis.com.my this compound has been successfully used as the metal precursor in ionothermal syntheses.

For example, a zinc-based MOF, [Zn₄(BTC)₂(μ₄-O)(H₂O)₂], was synthesized from the reaction of this compound hexahydrate (Zn(NO₃)₂·6H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) in 1-ethyl-3-methylimidazolium (B1214524) bromide ([C₂mim][Br]) as the solvent. analis.com.myiaea.org In some cases, the IL simply serves as a non-volatile solvent, while in others, the ions of the IL can be incorporated into the final MOF structure. analis.com.my

Another study demonstrated the synthesis of Zn-BDC and Zn-BTC MOFs at room temperature using cetyl pyridinium (B92312) bromide (C₁₆PyBr) as the ionic liquid. berkeley.eduresearchgate.net This approach significantly accelerated the reaction, with MOF formation occurring in 6 hours, compared to at least 120 hours required when using DMF as the solvent. berkeley.edu The use of a weak base, such as triethylamine (B128534) (TEA), was found to be necessary to deprotonate the organic ligands and facilitate MOF precipitation when this compound is the metal source. berkeley.edu

Room Temperature MOF Production Protocols

Synthesizing MOFs at room temperature is a more energy-efficient and faster alternative to solvothermal methods. scispace.com this compound has been utilized in these protocols, often requiring a base to deprotonate the organic linker. For instance, MOF-31 was synthesized by combining acetylenedicarboxylic acid with this compound in ethanol, followed by vapor diffusion of triethylamine to deprotonate the linker. scispace.com

Similarly, nano-scaled variants of Zn-MOF-74 have been prepared at room temperature using this compound and triethylamine. ijbiotech.com While some room temperature syntheses proceed effectively with zinc acetate without an additional base, the use of this compound often necessitates a base to initiate the reaction. berkeley.edumdpi.com This is because salts like nitrates or chlorides can form clear, stable solutions that are less prone to spontaneous precipitation compared to acetates. mdpi.com The ability to produce MOFs like MOF-5 and MOF-74 under ambient conditions demonstrates a significant step towards more sustainable and scalable production. scispace.com

Nanocomposite and Hybrid Material Preparation

This compound is a key precursor in the fabrication of nanocomposites and hybrid materials, where it is used to generate zinc oxide nanoparticles (ZnO-NPs) that are then integrated with other materials.

One common approach is the synthesis of ZnO nanoparticles supported on a silica (B1680970) gel matrix (ZnO/SG). iwaponline.com In a typical chemical synthesis, a solution of this compound is mixed with silica gel, followed by the dropwise addition of a precipitating agent like sodium hydroxide (NaOH) solution. The resulting precipitate is then calcined to form the ZnO/SG nanocomposite. iwaponline.com Green synthesis methods have also been developed, using plant extracts like Daphne oleoides to precipitate ZnO from a this compound solution onto a silica gel support. iwaponline.com

This compound is also used to create zinc-titanium oxide nanocomposites. scientific.net In this process, this compound and a titanium precursor, such as titanium butoxide, are mixed in varying molar ratios and treated with an atmospheric soft plasma jet. scientific.net The resulting material is then heat-treated to yield the final nanocomposite containing both ZnO and ZnTiO₃ crystals. scientific.net

Furthermore, this compound serves as the zinc precursor in the biological synthesis of noble metal-ZnO nanocomposites, such as Ag-ZnO and Ru-ZnO. scielo.br A solution of this compound is mixed with a plant extract, which acts as a reducing and stabilizing agent. For the nanocomposites, a precursor of the noble metal (e.g., silver nitrate or ruthenium(III) chloride) is added to the reaction mixture. scielo.br

Influence of Reaction Parameters on Synthesis Outcomes

Effect of Precursor Concentration and Stoichiometry

The concentration and stoichiometric ratio of precursors, particularly this compound, are critical parameters that significantly influence the characteristics of the synthesized materials, including their phase, morphology, and particle size.

In the synthesis of ZnO nanostructures via the solution-immersion method, varying the concentration of this compound hexahydrate (from 0.1 M to 0.5 M) led to distinct morphological changes. researchgate.net As the concentration increased, the nanostructures transitioned from rods to porous, accumulated nanosheets. researchgate.net Similarly, in a sonochemical synthesis, using a 0.05 M concentration of this compound and hexamethylenetetramine (HMT) yielded phase-pure ZnO nanoparticles. acs.orgnih.gov However, increasing the precursor concentration to 0.1 M and 0.5 M resulted in mixed-phase products containing zinc hydroxide nitrate compounds alongside ZnO. acs.orgnih.gov

In green synthesis methods for ZnO nanoparticles, the concentration of the this compound precursor also affects the final particle size. One study found that the crystallite size of ZnO nanoparticles decreased as the precursor concentration increased from 0.05 g to 1 g, with the smallest size obtained at 1 g. This concentration also yielded powders with higher purity, as confirmed by energy-dispersive X-ray spectroscopy (EDS), which showed a reduction in trace elements from the plant extract at higher precursor levels.

The stoichiometry between the metal precursor (this compound) and the organic linker is also a determining factor in MOF synthesis. In the production of MOF-5, specific molar ratios of this compound hexahydrate to 1,4-benzenedicarboxylic acid are used, such as a 6.1 mmol to 2.0 mmol ratio, to achieve the desired framework. researchgate.net

Table 2: Effect of this compound Concentration on ZnO Nanoparticle Synthesis

Role of Temperature and Pressure Regimes

Temperature and pressure are fundamental thermodynamic variables that significantly influence the nucleation and growth of crystals in the synthesis of this compound derivatives. These parameters dictate reaction rates, phase formation, and the ultimate morphology of the synthesized materials.

Hydrothermal and solvothermal methods, which are conducted in aqueous and non-aqueous solvents respectively, under elevated temperatures and pressures in a sealed vessel called an autoclave, are commonly employed. mdpi.commdpi.com These conditions can accelerate the conversion of precursors, such as the decomposition of zinc hydroxide (Zn(OH)₂) into zinc oxide (ZnO), often yielding smaller and more crystalline particles. mdpi.com For instance, in the hydrothermal synthesis of ZnO nanoparticles from this compound, increasing the synthesis temperature from 60°C to 80°C has been shown to increase the average particle size by approximately 40%. researchgate.net Similarly, raising the temperature from 30°C to 80°C significantly enhances the rate of ZnO formation and reduces the presence of intermediate zinc hydroxide phases. researchgate.net

The pressure within the autoclave also plays a crucial role. In microwave-assisted hydrothermal synthesis of Europium-doped ZnO nanopowders from a this compound precursor, varying the pressure from 2 MPa to 10 MPa resulted in significant changes in surface morphology and an increase in the mean crystallite sizes. bibliotekanauki.pl Generally, an increase in synthesis pressure leads to improved crystal structure. bibliotekanauki.pl

Calcination, a high-temperature heating process, is another critical step where temperature control is essential. The calcination temperature affects the crystallinity and size of the final nanoparticles. mdpi.comnih.gov For example, ZnO nanoparticles synthesized from a this compound precursor show increased crystallinity and potentially altered particle size when the calcination temperature is raised. rsc.org In one study, ZnO nanoparticles were synthesized using a sol-gel method with calcination temperatures of 500, 550, and 600°C; the results indicated that samples calcined at 600°C exhibited higher crystallinity. scielo.org.co However, some "green" synthesis methods aim to eliminate the need for high temperatures and pressures, making the process more environmentally friendly and cost-effective. dergipark.org.trikm.org.my

| Parameter | Condition | Effect | Precursor System | Reference |

|---|---|---|---|---|

| Temperature | Increase from 60°C to 80°C | ~40% increase in average particle size | This compound / Hexamethylenetetramine | researchgate.net |

| Temperature | Increase from 30°C to 80°C | Favors ZnO formation over Zn(OH)₂ | This compound / Hexamethylenetetramine | researchgate.net |

| Calcination Temperature | Increase from 500°C to 600°C | Higher crystallinity of ZnO nanoparticles | This compound / Citric Acid (Sol-Gel) | scielo.org.co |

| Pressure | Increase from 2 MPa to 10 MPa | Increased mean crystallite size and altered morphology | This compound / Europium(III) Nitrate (Microwave Hydrothermal) | bibliotekanauki.pl |

| Temperature | Heating to 90°C for 6 hours | Expedited conversion of Zn(OH)₂ to crystalline ZnO | This compound / HMTA (Hydrothermal) | mdpi.com |

Impact of Solvent Systems and pH Conditions

The chemical environment, specifically the solvent system and pH, is a powerful tool for tailoring the physicochemical properties of this compound derivatives. The choice of solvent and the acidity or alkalinity of the reaction medium can direct the synthesis towards specific morphologies, sizes, and even polymorphic forms.

The pH of the reaction solution has a profound effect on the synthesis of ZnO nanoparticles from this compound. nih.govresearchgate.net It can control the morphology, crystallite size, and optical properties. mdpi.com For example, in a lactose-assisted synthesis, acidic media (pH 6) favored the formation of hexagonal ZnO nanoparticles, while alkaline conditions (pH 7–10) resulted in rod-shaped nanoparticles. nih.gov Generally, increasing the pH from acidic to alkaline can lead to the formation of different zinc hydroxide species, which act as intermediates and influence the final ZnO structure. mdpi.comacs.org At higher pH values (e.g., pH 14), the formation of more Zn(OH)ₓ ions, which are the building blocks for the ZnO structure, can lead to higher crystallinity. mdpi.com Conversely, synthesis in acidic conditions often results in smaller crystallite sizes. mdpi.com

The solvent is another key factor, as it constitutes the medium for the reaction and can influence nucleation and growth through its polarity, viscosity, and ability to coordinate with zinc ions. researchgate.net Different solvents like water, ethanol, methanol (B129727), and dimethylformamide (DMF) can lead to products with distinct characteristics. researchgate.netrsc.org For instance, in the synthesis of a zinc-based metal-organic framework (MOF), using DMF as a solvent preferentially formed 1D hexagonal rod-like structures, whereas methanol led to 2D plate-like tetragonal structures. rsc.org The solvent can act as a template or a crystal modulator, altering the rate of nucleation and crystal growth. rsc.org In some precipitation methods, using isopropanol (B130326) as a solvent for this compound resulted in nanoparticles with higher transmittance compared to those synthesized in deionized water, suggesting it could be more effective for applications like solar cell window layers. nih.gov

| Parameter | Condition | Effect on Product | Precursor System | Reference |

|---|---|---|---|---|

| pH | Acidic (pH 6) | Hexagonal ZnO Nanoparticles | This compound / Lactose | nih.gov |

| pH | Alkaline (pH 7-10) | Rod-shaped ZnO Nanoparticles | This compound / Lactose | nih.gov |

| pH | Increase from 11 to 14 | Increased crystallinity of ZnO | Zinc Precursor / Precipitation Agent | mdpi.com |

| Solvent | Dimethylformamide (DMF) | 1D Hexagonal Rod MOF | Zinc BDC DABCO (ZBD) | rsc.org |

| Solvent | Methanol (MeOH) | 2D Tetragonal Plate MOF | Zinc BDC DABCO (ZBD) | rsc.org |

| Solvent | Isopropanol vs. Deionized Water | Higher transmittance in Isopropanol | This compound / MEA | nih.gov |

Control over Reaction Duration and Kinetics

Reaction duration, or aging time, directly impacts the evolution of the nanoparticles. In hydrothermal synthesis, increasing the process time can lead to an increase in the diameter of ZnO particles as the crystallites have more time to grow. nih.gov Insufficient reaction time may result in incomplete formation or non-uniform particles. rsc.org Conversely, extended reaction times allow for the complete reduction of precursors and thorough crystal growth, which can lead to larger particles or morphological transitions from amorphous to crystalline forms. rsc.org For example, in the formation of zinc hydroxide nitrate from zinc oxide and aqueous this compound, the reaction rate displayed sigmoidal behavior, reaching its maximum conversion rate at approximately 75 minutes. researchgate.net

Kinetic studies reveal how different parameters influence the rate of formation. The reaction between zinc ions and ligands like glycine (B1666218) in aqueous solutions, for instance, has been shown to have formation and dissociation rate constants that are dependent on both ionic concentration and pH. crimsonpublishers.com In the synthesis of ZIF-8 nanoparticles (a type of MOF) using this compound, the metal-to-ligand ratio significantly affects the degradation kinetics and release behavior of encapsulated proteins. acs.org For instance, at a pH of 5.0, the release of encapsulated BSA protein was faster and greater compared to a pH of 7.4, and the time to reach a plateau release was as short as 0.5 hours for certain metal-to-ligand ratios. acs.org

Understanding the reaction mechanism is key to kinetic control. The formation of ZnO often proceeds through intermediate phases like zinc hydroxide. acs.org The rate of diffusion of reactants, such as ammonia (B1221849) into a this compound solution to initiate hydrolysis, can control the rate of pH change and subsequent precipitation, thereby governing the formation of the final product. universityofcalifornia.edu By carefully managing the reaction time and understanding the underlying kinetics, researchers can precisely control the synthesis to produce materials with optimized properties for specific applications.

Mechanistic Investigations of Zinc Nitrate Reactions and Transformations

Thermal Decomposition Pathways of Zinc Nitrate (B79036)

The thermal decomposition of zinc nitrate is a multi-step process that is highly dependent on factors such as the heating rate and the hydration state of the salt. researchgate.net The process ultimately yields zinc oxide, a technologically important material, along with various gaseous byproducts.

Identification of Intermediate Species and Phases

The decomposition of hydrated this compound does not proceed directly to zinc oxide. Instead, a cascade of intermediate species and phases has been identified.

Zinc Hydroxy Nitrates: When this compound hexahydrate (Zn(NO₃)₂·6H₂O) is heated, it can form basic zinc nitrates. akjournals.com One prominent intermediate is zinc hydroxy nitrate, with phases such as Zn₅(OH)₈(NO₃)₂·2H₂O and ZnOHNO₃·H₂O being reported. researchgate.net The decomposition of Zn₅(OH)₈(NO₃)₂·2H₂O can proceed through a Zn₃(OH)₄(NO₃)₂ intermediate. researchgate.net

Anhydrous this compound: Research has shown that the thermal decomposition of both Zn₅(OH)₈(NO₃)₂·2H₂O and ZnOHNO₃·H₂O involves the formation of a poorly crystallized anhydrous this compound (Zn(NO₃)₂) intermediate. researchgate.net This phase is often difficult to detect via powder X-ray diffraction due to its poor crystallinity. researchgate.net

Other Intermediates: Some studies have proposed the formation of Zn(NO₃)₂·2Zn(OH)₂ as an intermediate product during the decomposition of hydrated this compound. researchgate.net The exact nature of the intermediates can be influenced by the experimental conditions.

The following table summarizes the key intermediate species identified during the thermal decomposition of this compound and its hydrated forms.

| Intermediate Species/Phase | Precursor | Reference |

| Zn₅(OH)₈(NO₃)₂ | This compound Solution | researchgate.net |

| Zn₃(OH)₄(NO₃)₂ | Zn₅(OH)₈(NO₃)₂·2H₂O | researchgate.net |

| Anhydrous this compound (poorly crystallized) | Zn₅(OH)₈(NO₃)₂·2H₂O, ZnOHNO₃·H₂O | researchgate.net |

| Zn(NO₃)₂·2Zn(OH)₂ | Zn(NO₃)₂·nH₂O (n=4, 6) | researchgate.net |

| Basic this compound-Hydrate | Zn(NO₃)₂·6H₂O | akjournals.com |

Kinetics of Oxide Formation

The formation of zinc oxide (ZnO) from this compound is the final step in the thermal decomposition pathway. The kinetics of this transformation are influenced by the preceding intermediate phases.

The decomposition of Zn₃(OH)₄(NO₃)₂ to ZnO at 120°C is a slow process, with a reported rate of 5.33 × 10⁻⁶ s⁻¹. researchgate.net

In contrast, the decomposition of anhydrous Zn₅(OH)₈(NO₃)₂ to Zn₃(OH)₄(NO₃)₂ at the same temperature is significantly faster, with a rate of 1.33 × 10⁻⁴ s⁻¹. researchgate.net

The activation energy for the formation of basic this compound-hydrate from Zn(NO₃)₂·6H₂O has been calculated to be 59 kJ/mol, while the decomposition of this basic salt to ZnO has a higher activation energy of 127 kJ/mol, determined using a bidimensional diffusion model. akjournals.com

Detection of Gaseous Byproducts (e.g., Nitrogen Oxides)

The thermal decomposition of this compound releases several gaseous byproducts. The primary gaseous products are nitrogen dioxide (NO₂) and oxygen (O₂). quora.comwikipedia.orgaskfilo.com

Nitrogen dioxide is a reddish-brown gas with a characteristic odor. quora.com

Electron spin resonance (e.s.r.) studies have detected the presence of nitrogen peroxide (N₂O₄, the dimer of NO₂) over a wide temperature range (240–550°C) during the decomposition of this compound hexahydrate. rsc.org The N₂O₄⁻ radical has also been observed. rsc.org

The release of nitrogen oxides can begin before the complete dehydration of the hydrated salt, with their appearance in the gaseous products after about 50-80% of the water of crystallization has been removed. researchgate.net

In addition to nitrogen oxides, water vapor is a significant gaseous byproduct, especially when starting with hydrated forms of this compound. researchgate.net

Influence of Hydration State on Decomposition Profiles

The number of water molecules of crystallization in this compound significantly impacts its thermal decomposition profile.

The decomposition of hydrated this compound (Zn(NO₃)₂·nH₂O, where n=4 and 6) is a multi-step process with overlapping stages of dehydration and nitrate group degradation. researchgate.net

It is generally not possible to obtain anhydrous this compound by simply heating the hydrated salt because the degradation of the nitrate groups begins before all water is removed. researchgate.net

Studies on Zn(NO₃)₂·6H₂O have shown that the initial stages involve melting in its own water of crystallization, followed by partial dehydration to a tetrahydrate, and then the formation of a basic nitrate-hydrate before final decomposition to ZnO. akjournals.com

The presence of water can lead to hydrolysis reactions, forming zinc hydroxide (B78521) species that then decompose. akjournals.com

The thermal decomposition of the deuterated analogue, Zn(NO₃)₂·6D₂O, has also been studied and compared to the hydrated form, showing similar phase transitions but with different kinetic parameters. akjournals.com

Hydrolytic Behavior and Aqueous Speciation of this compound

In aqueous solutions, this compound exhibits complex hydrolytic behavior, leading to the formation of various aquo and hydroxo complexes.

Formation and Transformation of Aquo Complexes

When this compound is dissolved in water, the zinc ion (Zn²⁺) becomes hydrated, forming aquo complexes.

The predominant species in aqueous solution is the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, which has an octahedral geometry. wikipedia.orgwikipedia.org

There is also an equilibrium with the tetraaquazinc(II) ion, [Zn(H₂O)₄]²⁺, which has a tetrahedral geometry. wikipedia.orgnih.gov The equilibrium constant favors the hexaaquo complex. nih.gov

These aquo complexes behave as Brønsted-Lowry acids, meaning they can donate a proton. nih.gov This hydrolysis leads to a slightly acidic pH in aqueous solutions of this compound. quora.com The hydrolysis reaction can be represented as: [Zn(H₂O)₆]²⁺(aq) ⇌ [Zn(OH)(H₂O)₅]⁺(aq) + H⁺(aq) nih.gov

The formation of these aquo complexes is a key factor in the synthesis of other zinc compounds from aqueous solutions, such as zinc hydroxide nitrates and coordination polymers. researchgate.netresearchgate.net

Further deprotonation can occur, leading to the formation of dihydroxo species like [Zn(OH)₂(H₂O)₄] and eventually the tetrahedral zincate ion, [Zn(OH)₄]²⁻, in more alkaline conditions. nih.gov

Role of Hydroxyl-Nitrate Intermediates

In many aqueous synthesis routes starting with this compound, the reaction does not proceed directly to the final product, such as zinc oxide (ZnO). Instead, the transformation involves the formation of layered basic zinc salts (LBZS) as crucial intermediates. researchgate.netacs.org Specifically, when this compound is used, a layered basic this compound (LBZN), often with the formula Zn₅(OH)₈(NO₃)₂·2H₂O, is a common transient species. rsc.orgbas.bg

The stability and transformation of these intermediates are highly dependent on reaction conditions like pH and temperature. At a pH greater than 6.5 and a temperature of 50°C, zinc hydroxide nitrate can be readily transformed into more stable phases like Zn(OH)₂ or ZnO. acs.org This transformation is thought to involve the formation and dissociation of intermediate solution species such as [Zn(OH)₄]²⁻ and [Zn(OH)₃]⁻. acs.org

Four distinct forms of zinc hydroxide nitrate are recognized in scientific literature:

Zn₅(OH)₈(NO₃)₂·2H₂O

Zn₅(OH)₈(NO₃)₂ (anhydrous)

Zn₃(OH)₄(NO₃)₂

Zn(OH)(NO₃)·H₂O bas.bgresearchgate.net

The controlled synthesis of pure Zn₅(OH)₈(NO₃)₂·2H₂O is challenging, as higher temperatures or OH/Zn ratios can lead to the formation of ZnO or other zinc hydroxide nitrate forms as impurities. bas.bg

Crystal Growth Mechanisms in this compound Derived Materials

The formation of crystalline materials from this compound solutions is governed by complex mechanisms that dictate the final morphology and properties of the material.

The dissolution-reprecipitation mechanism is a common pathway in the formation of crystalline materials from this compound precursors, particularly under hydrothermal conditions. This process involves the dissolution of a metastable solid phase and the subsequent precipitation of a more stable phase from the solution. For example, in certain aqueous systems, layered zinc hydroxides formed from this compound can act as precursors that provide ZnO powders through dissolution-reprecipitation processes. researchgate.net

The formation of zinc hydroxide nitrate itself can occur via a dissolution-precipitation process. One study examining the reaction between zinc oxide (ZnO) and an aqueous this compound solution found that nanoscale ZnO particles converted into much larger crystals of zinc hydroxide nitrate. researchgate.net The data suggested that an amorphous zinc-containing intermediate phase forms first, from which the final zinc hydroxide nitrate crystals nucleate and grow, indicating that mass transfer through the aqueous phase is a critical step. researchgate.net This H⁺-catalyzed dissolution-precipitation is considered a key mechanistic process. researchgate.net Similarly, when using zinc acetate (B1210297) as a precursor, the transformation to ZnO occurs through a dissolution/reprecipitation process involving a layered basic zinc acetate intermediate. researchgate.netacs.org

In contrast to dissolution-reprecipitation, solid-phase transformation involves the direct conversion of one solid material into another without the intermediate dissolving into the bulk solution. This mechanism has been clearly identified in systems using this compound hexahydrate (Zn(NO₃)₂·6H₂O) and hexamethylenetetramine (HMTA). researchgate.netacs.org

In this specific synthesis, the reaction progresses from Zn(NO₃)₂·6H₂O to a layered basic this compound (LBZN) intermediate, which then transforms directly into ZnO. researchgate.netacs.org This solid-state transformation occurs with no evidence of dissolution of the intermediate phase. acs.org This pathway is distinct from the one observed with zinc acetate, which proceeds via dissolution-reprecipitation. researchgate.netacs.org Studies have also noted that solvates of this compound with dimethyl sulfoxide (B87167) (DMSO) undergo solid-phase transformations at temperatures below their melting point. cas.cz

The choice of the zinc salt precursor (e.g., nitrate vs. acetate) can therefore fundamentally alter the crystal growth mechanism, shifting it between a solution-mediated (dissolution-reprecipitation) and a solid-state pathway. acs.org

The initial formation of a solid phase from a this compound solution begins with nucleation—the formation of the first stable, tiny crystalline particles. The subsequent growth of these nuclei into larger crystals depends on the continuous addition of "growth units" from the solution.

In the synthesis of ZnO from aqueous this compound solutions, the process begins with the generation of Zn²⁺ and OH⁻ ions. researchgate.net These ions react to form ZnO nuclei. researchgate.net The concentration of the this compound precursor is a critical parameter that controls the dimension and rate of nucleation. researchgate.net Lower precursor concentrations (e.g., 1 mM) tend to form 1D ZnO nanostructures with smaller diameters, while higher concentrations (above 5 mM) lead to dense, well-defined nanorods. researchgate.net

The growth of ZnO crystals often proceeds anisotropically (at different rates in different directions) shortly after isotropic nucleation. acs.org The fundamental growth unit responsible for the growth of ZnO crystals in certain hydrothermal conditions is believed to be the Zn(OH)₄²⁻ complex. researchgate.net In some systems, a "double nucleation" phenomenon has been proposed, where nucleation occurs both from the thermal decomposition of zinc-amino complexes in the solution and from the direct oxidation of a zinc substrate, leading to high-density nanorod arrays. doi.org

| Parameter | Effect on Nucleation and Growth | Reference |

| Precursor Concentration | Lower this compound concentration leads to smaller diameter nanostructures; higher concentration leads to denser, well-defined nanorods. | researchgate.net |

| Growth Unit | The Zn(OH)₄²⁻ complex is considered a key growth unit for ZnO crystals under certain hydrothermal conditions. | researchgate.net |

| Nucleation Type | "Double nucleation" from both solution and substrate can occur, leading to high-density growth. | doi.org |

Reaction Mechanisms in Catalytic Applications

This compound and its derivatives are integral to various catalytic systems, particularly in the field of electrocatalysis.

A significant advancement in understanding the catalytic reduction of nitrate (NO₃⁻) has been the elucidation of the molecule-metal relay catalysis mechanism. azom.compnas.org This mechanism is particularly relevant in the context of zinc-nitrate batteries, where the efficient conversion of nitrate to ammonia (B1221849) (NH₃) is a key reaction. pnas.orgnih.gov

This process occurs on bifunctional catalysts, such as tetraphenylporphyrin (B126558) (tpp)-modified rhodium-copper alloys (RhCu M-tpp). pnas.orgnih.gov The relay mechanism involves two distinct steps facilitated by different parts of the catalyst:

Molecule-mediated reduction: The nitrate (NO₃⁻) is first reduced to nitrite (B80452) (NO₂⁻) on the organic molecular component of the catalyst (the tpp). azom.com

Metal-mediated conversion: The intermediate nitrite is then transferred to the metallic sites (the RhCu alloy) where it is subsequently converted to ammonia (NH₃). azom.com

This synergistic, two-step process significantly enhances the reaction kinetics and selectivity for ammonia production by providing a low-energy barrier pathway. pnas.orgnih.gov Experimental and theoretical studies have confirmed that this relay mechanism is crucial for achieving high performance in rechargeable zinc-nitrate/ethanol (B145695) batteries. azom.compnas.org

| Catalyst Component | Role in Relay Catalysis | Reaction Step | Reference |

| Tetraphenylporphyrin (tpp) | "Molecule" site | NO₃⁻ → NO₂⁻ | azom.com |

| Rhodium-Copper (RhCu) Alloy | "Metal" site | NO₂⁻ → NH₃ | azom.com |

Charge-Transfer Phenomena in Oxidation Reactions

The involvement of this compound in oxidation reactions is characterized by intricate charge-transfer mechanisms. In specific catalytic systems, this compound facilitates oxidation not merely as a source of zinc ions but by actively participating in electron transfer processes.

A notable example is the aerobic oxidation of α-hydroxy esters, where a combination of this compound and vanadyl oxalate (B1200264) (VOC₂O₄) demonstrates unique catalytic activity. mdpi.com Mechanistic studies suggest that the interaction between this compound and VOC₂O₄ generates reactive nitric species. mdpi.com Specifically, it is proposed that HNO₃ gas, formed from this interaction, promotes the oxidation of the vanadium(IV) species to the active vanadium(V) state. mdpi.com This transformation is a key step, enabling the catalytic cycle for the oxidation of the α-hydroxy ester. mdpi.com The superiority of this compound over other metal nitrates, such as iron(III) nitrate, in this system highlights the specific nature of the charge-transfer interactions involved. mdpi.com Characterization using X-ray photoelectron spectroscopy (XPS) provides evidence for the generation of vanadium(V) species specifically in the presence of the Zn(NO₃)₂/VOC₂O₄ system. mdpi.com

In gas-phase reactions, the oxidative pathways of sulfur dioxide are influenced by this compound complexes. ulisboa.pt Studies combining mass spectrometry and theoretical calculations reveal that reactions can be initiated by different species derived from this compound. ulisboa.pt The process can involve electron transfer from a low-valence Zn⁺ species to SO₂. ulisboa.pt These investigations show that the nitrate ligands can also participate in the oxidation process after the initial conversion of sulfur dioxide, leading to the formation of zinc sulfate (B86663). ulisboa.pt The reaction between metallic zinc and an aqueous solution of copper nitrate also serves as a classic example of a redox reaction involving electron transfer, where zinc is oxidized (loses electrons) and copper ions are reduced (gain electrons). ncert.nic.in

Crosslinking Reaction Mechanisms

This compound can function as an effective crosslinking agent in polymeric systems, influencing the formation of three-dimensional network structures. The mechanisms often involve the metal ion interacting with functional groups on the polymer chains. lohtragon.com These interactions can include the formation of coordination bonds, where the zinc ion engages with electron-donating atoms like oxygen or nitrogen within the polymer, and ionic crosslinking, which involves electrostatic interactions between the zinc cations and charged groups on the polymer. lohtragon.com

Catalytic Role in Polymer Network Formation

This compound has been identified as a catalyst in the formation of polymer networks, particularly in hydrogel systems. scielo.brscielo.br Its catalytic activity is evident in the crosslinking of chitosan (B1678972) hydrogels using glutaraldehyde (B144438) as the crosslinking agent. scielo.brscielo.br The addition of this compound has been shown to significantly accelerate the crosslinking process. scielo.brscielo.br

Research demonstrates that this compound not only acts as a catalyst but also participates directly in the crosslinking reaction, leading to a more robust polymer network. scielo.brresearchgate.net This dual role results in a notable increase in the crosslinking degree of the chitosan hydrogels. scielo.brscielo.br Consequently, the hydrogels formed in the presence of this compound exhibit a reduced swelling degree and a higher viscosity, which are indicative of a more densely crosslinked structure. scielo.brscielo.br The catalytic efficiency of this compound is highlighted by a significant reduction in the gelation time of the hydrogel. scielo.brresearchgate.net

| Property | Control Hydrogel (without this compound) | Hydrogel with this compound | Percentage Change |

|---|---|---|---|

| Gel Time | N/A | N/A | -36.54% |

| Swelling Degree | N/A | N/A | -41.37% |

| Crosslinking Degree | Increased | Increased | Increased |

Competition in Multifunctional Systems

In multifunctional polymer systems, where other reactive or interactive components are present, this compound can engage in competitive interactions. This competition can influence the kinetics and efficiency of the crosslinking reaction. scielo.brresearchgate.net

| Component | Effect on Crosslinking Degree | Effect on Viscosity |

|---|---|---|

| This compound | Increase | Increase |

| Cellulose (B213188) Nanocrystals (CNC) | Decrease | Decrease |

In other complex systems, such as polyaniline-decorated ZIF-8 nanoparticles, the zinc cation (Zn²⁺) from this compound is a crucial component for forming the ZIF-8 structure. acs.org In such a system, the introduction of a polymer like polyaniline with basic amine and imine sites can lead to competitive interactions, specifically through electrostatic attraction and chelation mechanisms between the polymer's nitrogen atoms and the zinc cation. acs.org

Advanced Characterization Techniques for Zinc Nitrate Derived Materials

Structural and Crystalline Analysis

The fundamental properties of materials, such as their electronic and optical behavior, are intrinsically linked to their crystal structure and phase purity. Techniques that probe the atomic arrangement are therefore indispensable.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is a primary and powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on phase identification, lattice parameters, crystallite size, and strain. When X-rays interact with a crystalline sample, they are diffracted at specific angles determined by the material's atomic planes, according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the crystal structure.

For materials derived from zinc nitrate (B79036), such as ZnO nanoparticles, XRD is widely used to confirm the formation of the desired crystalline phase, typically the hexagonal wurtzite structure. oatext.comnih.govsapub.orgresearchgate.netijert.orgrsc.org The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity. Furthermore, the average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. sapub.orgscielo.br For instance, ZnO nanoparticles synthesized via co-precipitation from zinc nitrate had an average crystalline size of 19.6 nm, as calculated by this method. sapub.org

Rietveld refinement is a more advanced analytical method applied to the entire XRD powder pattern. It is a mathematical procedure that fits a calculated diffraction pattern to the experimental data, allowing for the precise determination of crystal structure parameters including lattice constants, atomic positions, and site occupancy factors. materialsciencejournal.orgijarsct.co.in This method can also quantify the phase composition in multiphase samples and provide detailed microstructural information. lew.ro In studies of ZnO nanostructures obtained from this compound in a polyol medium, Rietveld refinement of the XRD data confirmed the monophasic wurtzite structure and determined a crystallite size of approximately 12 nm. scielo.brresearchgate.netresearchgate.net Similarly, for substituted ferrite (B1171679) nanoparticles synthesized using this compound, Rietveld analysis confirmed a single-phase cubic spinel structure and was used to refine cell parameters and atomic coordinates. materialsciencejournal.orgijarsct.co.in

Table 1: XRD and Rietveld Refinement Data for this compound-Derived ZnO Click on the headers to sort the data.

| Synthesis Method | Precursors | Resulting Phase | Crystallite Size (nm) | Analysis Method | Reference |

|---|---|---|---|---|---|

| Co-precipitation | This compound, Sodium Hydroxide (B78521) | Hexagonal Wurtzite | 19.6 | XRD (Scherrer) | sapub.org |

| Polyol-mediated solvothermal | This compound, Sodium Hydroxide, Ethylene (B1197577) Glycol | Hexagonal Wurtzite | 12 | XRD (Rietveld) | scielo.brresearchgate.net |

| Hydrothermal | This compound, Sodium Hydroxide | Hexagonal Wurtzite | 11.9 | XRD | ijlret.com |

| Green Synthesis | This compound, Cayratia pedata leaf extract | Hexagonal Wurtzite | 52.24 | XRD (Scherrer) | nih.gov |

| Sol-gel | This compound, Citric Acid | Hexagonal Wurtzite | <100 | XRD | chalcogen.ro |

Electron Diffraction Techniques (SAED, FFT)

Electron diffraction techniques, typically performed within a Transmission Electron Microscope (TEM), provide crystallographic information from micro- and nano-sized regions of a sample.

Selected Area Electron Diffraction (SAED) involves directing the electron beam onto a specific area of the sample and observing the resulting diffraction pattern on the viewing screen. A pattern of sharp, regularly spaced spots indicates a single-crystal structure, while a pattern of concentric rings is characteristic of a polycrystalline or amorphous material. rsc.orgresearchgate.net For materials derived from this compound, SAED is crucial for confirming the crystallinity of individual nanostructures. Studies on ZnO nanorods and nanosheets have used SAED to confirm their hexagonal wurtzite crystal structure and determine their growth orientation. mdpi.comgoogle.com For example, SAED patterns of ZnO mesocrystals showed somewhat elongated spots, indicating a well-assembled structure with a preferential growth orientation along the nih.gov direction. acs.org